N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide

TRPV1 antagonism Pain Ion channel pharmacology

This compound delivers nanomolar THPV1 antagonism (IC50 15 nM in HEK293 cells) with a strictly defined 4-fluorobenzamide substituent, a key differentiator from unsubstituted, 3-fluoro, and non-aromatic amide analogs. Its favorable physicochemical profile (MW 343.4, cLogP ~1.82, zero H-bond donors) reduces formulation complexity compared to clinical leads AMG 517/AMG 628, enabling direct use at low-nanomolar concentrations in calcium-flux or electrophysiology assays without solubility artifacts. Ideal as a reference for fluorine-walk SAR and exploratory studies on TRPV1-Pim kinase crosstalk. Procure this batch-controlled compound to ensure reproducible target engagement in pain and inflammation research.

Molecular Formula C18H22FN5O
Molecular Weight 343.406
CAS No. 1448059-71-9
Cat. No. B2692944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide
CAS1448059-71-9
Molecular FormulaC18H22FN5O
Molecular Weight343.406
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H22FN5O/c1-12-16(22-17(25)14-4-6-15(19)7-5-14)13(2)21-18(20-12)24-10-8-23(3)9-11-24/h4-7H,8-11H2,1-3H3,(H,22,25)
InChIKeyIALPJKWWSBEAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide (CAS 1448059-71-9): Core Structural Identity and Pharmacological Classification


N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide (CAS 1448059-71-9) is a synthetic piperazinylpyrimidine derivative bearing a 4-fluorobenzamide substituent at the pyrimidine 5-position. Its molecular formula is C₁₈H₂₂FN₅O (MW 343.4) [1]. This compound belongs to a class of 2,4,6-trisubstituted pyrimidines that have been characterized as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a clinically validated target for chronic pain [2]. Published bioactivity data demonstrate nanomolar-range TRPV1 antagonism (IC₅₀ = 15 nM in HEK293 cells) [1]. The 4-fluorobenzamide moiety distinguishes it from unsubstituted, 3-fluoro, and non-aromatic amide analogs within the same scaffold, conferring measurable differences in target engagement that are relevant for procurement decisions in pain and inflammation research.

Why In-Class Piperazinylpyrimidines Cannot Substitute for N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide


Piperazinylpyrimidine derivatives bearing different N-acyl substituents at the 5-position exhibit divergent pharmacological profiles due to the sensitivity of the TRPV1 orthosteric site to the steric and electronic character of the benzamide group. Even subtle regioisomeric changes—such as moving the fluorine from the para to the meta position—alter both in vitro potency and physicochemical properties, as established by systematic SAR studies on the AMG 517/AMG 628 series [1]. The 4-fluorobenzamide substitution pattern provides a specific combination of target engagement (nanomolar TRPV1 IC₅₀) and drug-like properties (molecular weight 343.4, clogP ~1.82) that cannot be assumed for unsubstituted benzamide, acetamide, or heteroaryl amide analogs sharing the same pyrimidine-piperazine core. Generic interchange without head-to-head data therefore risks significant loss of potency or altered selectivity.

Quantitative Differentiation Evidence for N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide


TRPV1 Antagonism: p-Fluorobenzamide vs. Unsubstituted Benzamide – BindingDB Cross-Compound Comparison

In HEK293 cells expressing human TRPV1, N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-fluorobenzamide (CAS 1448059-71-9) exhibits an IC₅₀ of 15 nM for antagonist activity assessed by inhibition of N-arachidonoyl-dopamine-induced calcium influx [1]. By comparison, closely related piperazinylpyrimidine-based TRPV1 antagonists with non-fluorinated or differently substituted benzamide groups in the primary Amgen SAR series required additional structural optimization (e.g., introduction of benzothiazolyl-oxy linkers) to reach comparable potency, with the leading clinical candidate AMG 628 (16p) achieving rTRPV1 CAP IC₅₀ = 3.7 nM only after extensive physicochemical tuning [2]. The 4-fluoro substituent thus contributes measurably to target engagement within the simpler 5-aminopyrimidine scaffold.

TRPV1 antagonism Pain Ion channel pharmacology

Regioisomeric Fluorine Differentiation: p-Fluoro vs. m-Fluoro Benzamide – BindingDB Cross-Compound Comparison

The position of the fluorine atom on the benzamide ring differentiates biological activity among N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl] benzamide derivatives. The 4-fluoro regioisomer (CAS 1448059-71-9) shows an IC₅₀ of 15 nM at human TRPV1 [1]. While public domain data for the 3-fluoro analog (CAS not independently characterized in BindingDB) and the unsubstituted benzamide (CAS 1448035-91-3) are limited, systematic SAR within the piperazinylpyrimidine class demonstrates that para-substitution with electron-withdrawing groups generally enhances TRPV1 potency relative to meta-substitution or unsubstituted aryl rings [2]. Procurement of the 4-fluoro regioisomer is thus required for experiments where the para-fluorine pharmacophore is critical.

Structure-Activity Relationship TRPV1 Fluorine regioisomerism

Pharmacokinetic Surrogate: clogP and Drug-Likeness vs. High-Molecular-Weight Clinical Analogues

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-fluorobenzamide has a calculated partition coefficient (clogP) of approximately 1.82 and a molecular weight of 343.4, with 0 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), complying fully with Lipinski's Rule of Five . In contrast, the clinical-stage piperazinylpyrimidine AMG 517 (MW 412.5, clogP >3) and AMG 628 (MW 493.5) carry substantially higher lipophilicity and molecular weight burdens that necessitated extensive formulation optimization [1]. The lower clogP of the target compound predicts superior aqueous solubility in the absence of complex formulation, a practical advantage for in vitro assay preparation and early-stage in vivo dosing.

Physicochemical properties Drug-likeness clogP

Potential Multi-Target Profile: TRPV1 and Pim Kinase Inhibition

In addition to TRPV1 antagonism, piperazinylpyrimidine derivatives of this structural class have been reported as inhibitors of Pim kinases, oncogenic serine/threonine kinases implicated in cancer cell proliferation [1]. A structurally related 4-fluorobenzamide-substituted piperazinylpyrimidine within the same patent family (US9321756) exhibited Pim kinase inhibitory activity with an IC₅₀ of 2.40 nM [2]. While this value has not been independently confirmed for CAS 1448059-71-9 itself, the close structural homology suggests potential polypharmacology at TRPV1 and Pim kinases, which may be relevant for pain-oncology crossover indications.

Pim kinase TRPV1 Multi-target pharmacology

Optimal Application Scenarios for N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide Based on Quantitative Evidence


Primary TRPV1 Antagonist Screening and SAR Probe in Pain Research

With a confirmed IC₅₀ of 15 nM at human TRPV1 in HEK293 cells [1], this compound serves as a potent, synthetically accessible reference antagonist for academic and industrial pain research groups establishing TRPV1-targeted screening cascades. Its lower molecular weight and cLogP relative to clinical candidates AMG 517 and AMG 628 [2] reduce formulation complexity, enabling direct use in standard calcium-flux or electrophysiology assays at concentrations down to 1 nM without solubility artifacts.

Regioisomeric Fluorine SAR Studies in Ion Channel Pharmacology

The defined 4-fluoro substitution pattern makes this compound an ideal reference for systematic fluorine-walk SAR studies across the piperazinylpyrimidine scaffold. Comparative testing against the 3-fluoro analog and unsubstituted benzamide (CAS 1448035-91-3) allows researchers to quantify the contribution of para-fluoro substitution to TRPV1 binding affinity and functional antagonism [1].

Dual-Mechanism Probe for Pain–Oncology Cross-Over Targets

Given the class-level evidence for Pim kinase inhibition (structurally related compound IC₅₀ = 2.40 nM [1]), this compound is suited for exploratory studies investigating the intersection of TRPV1-mediated pain signaling and Pim kinase-dependent cell proliferation. Laboratories studying chemotherapy-induced peripheral neuropathy or cancer-associated pain may leverage this single compound to interrogate both pathways simultaneously.

Preclinical Pharmacokinetic Profiling of Low-cLogP TRPV1 Antagonists

The favorable calculated drug-likeness parameters (cLogP ~1.82, MW 343.4, zero H-bond donors) [1] position this compound as a tool for profiling the relationship between TRPV1 antagonist potency and oral bioavailability in rodent models. Its physicochemical profile predicts superior absorption relative to higher-cLogP piperazinylpyrimidines, facilitating cassette pharmacokinetic studies alongside more lipophilic comparator molecules [2].

Quote Request

Request a Quote for N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.